2,3-Dihydrobenzofuran-4-ol
Overview
Description
2,3-Dihydrobenzofuran-4-ol is a heterocyclic organic compound that features a benzofuran ring system with a hydroxyl group at the 4-position.
Mechanism of Action
Target of Action
2,3-Dihydrobenzofuran-4-ol (DHB) is a versatile compound with a wide range of biological and pharmacological applications . It has been found to exhibit significant antimicrobial activity and anticancer activities .
Mode of Action
It has been suggested that the compound’s antimicrobial activity is associated with its interaction with the microbial cell membrane . The hydroxyl group at the 4-position of the benzofuran ring is thought to play a crucial role in this interaction .
Biochemical Pathways
For instance, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis
Result of Action
The molecular and cellular effects of DHB’s action are largely dependent on its targets. For instance, in the context of its antimicrobial activity, DHB may disrupt the integrity of the microbial cell membrane, leading to cell death . In terms of its anticancer activity, DHB has been found to have significant cell growth inhibitory effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DHB. For instance, the production of DHB from biomass via fast pyrolysis has been found to be influenced by the lignin content of the biomass . Additionally, the solubility of DHB can be improved by the insertion of a quaternary center into the 2,3-dihydrobenzofuran core .
Biochemical Analysis
Biochemical Properties
It has been shown to have potential interactions with various biomolecules . The binding affinity of 2,3-Dihydrobenzofuran-4-ol derivatives against certain pathogens has been studied, suggesting that it may interact with enzymes, proteins, and other biomolecules .
Cellular Effects
Derivatives of 2,3-Dihydrobenzofuran have been shown to have inhibitory effects against fungi, bacteria, and virus proteins . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Studies have shown that derivatives of 2,3-Dihydrobenzofuran can interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,3-dihydrobenzofuran derivatives involves the Cs₂CO₃-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates . This method offers high yields and diastereoselectivity. Another approach involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions .
Industrial Production Methods
Industrial production methods for 2,3-dihydrobenzofuran-4-ol are not well-documented in the literature. the methods mentioned above can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrobenzofuran-4-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzofuran ring can be reduced to form dihydrobenzofuran derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzofuran-4-one, while reduction can produce 2,3-dihydrobenzofuran.
Scientific Research Applications
2,3-Dihydrobenzofuran-4-ol and its derivatives have been studied for various scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Investigated for their potential as enzyme inhibitors and bioactive compounds.
Medicine: Explored for their anti-inflammatory, anticancer, and antimicrobial properties
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
2,3-Dihydrobenzofuran-4-ol can be compared with other benzofuran derivatives, such as:
Benzofuran: Lacks the hydroxyl group at the 4-position, resulting in different chemical properties and biological activities.
2,3-Dihydrobenzofuran: Similar structure but without the hydroxyl group, leading to variations in reactivity and applications.
The presence of the hydroxyl group in this compound makes it unique and provides additional sites for chemical modification, enhancing its versatility in various applications.
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,9H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHHWOCMTWWBAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C21)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459339 | |
Record name | 2,3-dihydrobenzofuran-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20459339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144822-82-2 | |
Record name | 2,3-dihydrobenzofuran-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20459339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1-benzofuran-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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